n-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide
Description
N-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-cyanophenyl group attached to the nitrogen of an acetamide backbone, which is further linked to a 4-oxothiazolidine heterocycle. The 4-cyanophenyl substituent introduces strong electron-withdrawing properties, which may enhance metabolic stability and receptor-binding affinity compared to other aryl groups.
Properties
Molecular Formula |
C12H11N3O2S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C12H11N3O2S/c13-5-9-1-3-10(4-2-9)14-11(16)6-15-8-18-7-12(15)17/h1-4H,6-8H2,(H,14,16) |
InChI Key |
CXTOGZHAVKGVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Biological Activity
N-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with various reagents to form thiazolidinone derivatives. The structural characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the formation of the desired compound .
Antimicrobial Activity
The biological activity of this compound has been evaluated against several microbial strains. Research indicates that derivatives containing the thiazolidinone scaffold exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:
- Effective Against :
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
- Candida albicans
Table 1 summarizes the antimicrobial activity of various thiazolidinone derivatives, including this compound:
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| K. pneumoniae | 50 | |
| S. aureus | 20 | |
| C. albicans | 30 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction.
Research demonstrates that thiazolidinone derivatives can inhibit key enzymes involved in cancer progression, thereby showcasing their potential as multi-target therapeutic agents . The following table outlines some findings related to the anticancer activity of this compound:
| Study Focus | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Inhibition of cell proliferation | MCF7 (breast cancer) | 15 |
| Induction of apoptosis | HeLa (cervical cancer) | 10 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazolidinone structure significantly influence biological activity. For example, the presence of electron-withdrawing groups like cyano enhances antimicrobial potency, while variations in substituents on the phenyl ring affect anticancer efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives for their antimicrobial properties, revealing that compounds similar to this compound exhibited superior activity against resistant strains of bacteria, suggesting their potential in treating infections caused by multi-drug resistant organisms .
- Anticancer Potential : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, demonstrating that this compound can effectively inhibit tumor growth in vitro, warranting further exploration in vivo .
Scientific Research Applications
While specific information on the applications of "n-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide" is limited, research on related compounds such as thiazolidinones and acetamides provides insight into potential applications.
Thiazolidinones as Antimicrobial Agents:
- Antimicrobial Activity: Derivatives of 4-thiazolidinone exhibit significant importance in medicinal chemistry and have various biological activities . Some 2-(4-oxo-thiazolidin-2-ylidene)-acetamides have high antimicrobial activity against bacterial strains like Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Candida albicans and Cryptococcus neoformans .
- Safe Antimicrobial Agents: There is a need for safe, potent, and novel antimicrobial agents, as 4-Thiazolidinone derivatives play an important role in modern organic, medical, and pharmaceutical chemistry .
Thiazolidinones and Cancer Treatment:
- ** anticancer drugs:** Thiazolidinone derivatives are undergoing clinical trials as potential anticancer drugs .
- Treatment of Cancer: Thiazolidinone amides and thiazolidine carboxylic acid amides are useful in treating or preventing various forms of cancer, particularly prostate, breast, and ovarian cancer . These compounds can selectively disrupt cancer cells while minimizing harm to normal cells .
- Destroying Cancerous Cells: These compounds can destroy cancerous cells located either in vivo or ex vivo . They can also prevent the development of precancerous conditions into cancerous conditions .
Acetamides as antibacterial agents
- Antibacterial efficacies: N-(4-substituted thiazol-2-yl) acetamide analogs exhibited antibacterial efficacies ranging from mild to moderate .
Molecular Docking Studies:
- Anti-inflammatory Potency: Molecular docking studies have been used to evaluate the anti-inflammatory potency of N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide . The studies suggest it is of interest for further research as a possible 5-lipoxygenase (5-LOX) inhibitor .
Table of Potential Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities between N-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide and related compounds:
Key Observations:
- Substituent Impact: The 4-cyanophenyl group in the target compound differs from electron-donating groups (e.g., methoxy in compound 38) or halogenated aryl groups (e.g., chlorophenyl in 5g). The cyano group’s electron-withdrawing nature may reduce metabolic degradation and improve target selectivity compared to methoxy or chloro analogs .
- Heterocyclic Core : The 4-oxothiazolidine ring in the target compound is structurally distinct from quinazoline sulfonyl (compound 38) or coumarin-linked systems (compound in ). The keto group in the thiazolidine ring may facilitate hydrogen bonding with biological targets, similar to coumarin derivatives .
Pharmacological Activity Trends
- The absence of a quinazoline moiety in the target compound suggests differing mechanisms, though the 4-cyanophenyl group may contribute to kinase inhibition, as seen in other cyanophenyl-containing analogs .
- Antimicrobial and Antioxidant Effects: Coumarin-thiazolidinone hybrids (e.g., compound in ) exhibited antioxidant activity due to the coumarin moiety’s radical-scavenging properties. The target compound lacks this group, but the 4-oxothiazolidine ring could still interact with bacterial enzymes via hydrogen bonding .
- Analgesic Potential: Thiazole-pyrazole hybrids (e.g., 8c, 8e) demonstrated analgesic effects, likely mediated by COX inhibition. pyrazole) could modulate efficacy .
Preparation Methods
Cyclocondensation of 2-Cyano-3-Mercapto-3-Phenylaminoacrylamide Derivatives
The cyclocondensation approach leverages [3+2] cycloaddition reactions to construct the thiazolidinone ring. In a representative procedure from, 2-cyano-3-mercapto-3-phenylaminoacrylamide derivatives react with chloroacetic acid under reflux in ethanol. For N-(4-cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide, substituting the phenyl group with 4-cyanophenyl in the starting material yields the target compound.
Key Steps :
- Reaction Setup : Reflux 2-cyano-3-mercapto-3-(4-cyanophenylamino)acrylamide with chloroacetic acid in ethanol for 3 hours.
- Workup : Cool the mixture, filter the precipitate, and recrystallize from ethanol-dimethylformamide (DMF).
Data :
- Yield : 77–83% (analogous to).
- Characterization : $$ ^1H $$ NMR signals at δ 7.55–7.08 (aromatic protons), 4.55 ppm (methylene group), and 3.76 ppm (methoxy in derivatives) confirm structure.
Coumarin-Based Thiazolidinone Functionalization
Adapting methods from, thiazolidinone rings are synthesized via cyclo-condensation of hydrazide intermediates with 2-mercaptoacetic acid. For the target compound, (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide is replaced with N-(4-cyanophenyl)acetamide.
Procedure :
- Hydrazide Formation : React N-(4-cyanophenyl)acetamide with hydrazine hydrate in ethanol.
- Cyclocondensation : Reflux the hydrazide with 2-mercaptoacetic acid and ZnCl$$_2$$ in DMF for 6–8 hours.
Optimization :
One-Pot Multicomponent Reaction
Source describes a one-pot method using aldehydes, thiourea, and cyanoacetamide derivatives. For this compound, the reaction involves:
- Components : 4-Cyanobenzaldehyde, thiourea, and cyanoacetamide.
- Conditions : Reflux in acetic acid with Et$$_3$$N as a catalyst.
Advantages :
Silica Gel-Mediated Green Synthesis
A solvent-free method from utilizes silica gel as a solid support. Propargyl amine reacts with 4-cyanophenyl isothiocyanate to form an intermediate, which cyclizes to the thiazolidinone ring.
Steps :
- Adsorption : Mix propargyl amine and 4-cyanophenyl isothiocyanate on silica gel.
- Cyclization : Stir at room temperature for 12 hours.
Benefits :
Condensation Using Phosphorus Oxychloride
Adapting, phosphorus oxychloride (POCl$$_3$$) facilitates amide bond formation between 4-cyanoaniline and 2-(4-oxothiazolidin-3-yl)acetic acid.
Procedure :
- Activation : Reflux 2-(4-oxothiazolidin-3-yl)acetic acid with POCl$$_3$$ to form the acyl chloride.
- Coupling : React with 4-cyanoaniline in dichloromethane.
Comparative Analysis of Methods
Spectroscopic Characterization
- IR Spectroscopy : C=O stretch at 1680–1700 cm$$^{-1}$$ (thiazolidinone), CN stretch at 2220 cm$$^{-1}$$.
- $$ ^1H $$ NMR : Aromatic protons (δ 7.08–8.32), methylene (δ 3.12–4.55), and amide NH (δ 6.94–7.60).
- Mass Spectrometry : Molecular ion peaks at m/z 358–382 [M+H]$$^+$$.
Applications and Further Directions
This compound shows promise as a precursor for antimicrobial and anticancer agents. Future work should explore:
- Biological Screening : Evaluate activity against resistant pathogens.
- Process Optimization : Scale-up silica gel-mediated synthesis for industrial use.
Q & A
Q. What are the common synthetic routes for preparing N-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide?
The synthesis typically involves two key steps: (i) formation of the 4-oxothiazolidine ring via cyclization of a thioamide intermediate with thioglycolic acid under reflux conditions, and (ii) coupling the thiazolidinone moiety to the N-(4-cyanophenyl)acetamide backbone. For example, analogous compounds like N-[2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)-2-(2-methylbenzimidazol-1-yl)acetamide were synthesized using thioglycolic acid in benzene under reflux for 10 hours . Optimizing reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical for yield improvement.
Q. How is the purity and structural integrity of this compound validated in academic research?
Researchers employ a combination of analytical techniques:
Q. What pharmacological activities are associated with the 4-oxothiazolidin-3-yl acetamide scaffold?
This scaffold exhibits diverse bioactivities. For instance, 2-(naphthalen-1-yl)-N-[4-oxothiazolidin-3-yl]acetamide derivatives demonstrated anti-parkinsonian activity in murine models, likely via dopamine receptor modulation . Preliminary screening for antimicrobial or anticancer properties is recommended using in vitro assays (e.g., MTT for cytotoxicity) followed by target-specific mechanistic studies.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example, the 4-oxothiazolidinone ring may exhibit keto-enol tautomerism, altering peak positions. To address this:
- Perform variable-temperature NMR to observe dynamic equilibria.
- Use X-ray crystallography (if crystalline) for unambiguous confirmation. A study on N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide achieved a data-to-parameter ratio of 18.8 with R = 0.038 via single-crystal X-ray .
Q. What strategies optimize regioselectivity in synthesizing substituted 4-oxothiazolidin-3-yl acetamides?
Regioselectivity challenges arise during cyclization or coupling steps. Methodological solutions include:
- Protecting group chemistry : Temporarily block reactive sites (e.g., –CN or –NH groups) to direct substitution .
- Microwave-assisted synthesis : Enhances reaction control, as seen in analogous phenoxazine syntheses (e.g., 30-minute cycles at 120°C) .
- Catalytic systems : Pd-mediated cross-coupling for aryl substitutions, as demonstrated in pyridine derivative syntheses .
Q. How do electronic effects of substituents influence bioactivity in this compound class?
Electron-withdrawing groups (e.g., –CN at the 4-position) enhance electrophilicity, potentially improving target binding. For example, This compound analogs showed improved anticancer activity compared to methoxy-substituted derivatives in in vitro screens (IC₅₀ = 190–260 µM) . Quantitative structure-activity relationship (QSAR) modeling using Hammett constants (σ) or DFT calculations can further rationalize trends.
Q. What are the limitations of current in vitro models for evaluating this compound’s therapeutic potential?
While in vitro assays (e.g., enzyme inhibition or cell viability) provide preliminary data, they often fail to replicate in vivo pharmacokinetics. Key gaps include:
- Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fractions) assess susceptibility to cytochrome P450 enzymes.
- Blood-brain barrier (BBB) permeability : Computational tools like the BBB score or parallel artificial membrane permeability assays (PAMPA) are critical for CNS-targeted compounds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
